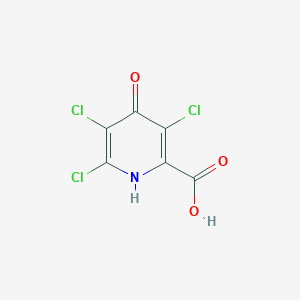

3,5,6Trichloro-4-hydroxypicolinic acid

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3,5,6-trichloro-4-oxo-1H-pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl3NO3/c7-1-3(6(12)13)10-5(9)2(8)4(1)11/h(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGHSIAVNLWSGBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(NC(=C(C1=O)Cl)Cl)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50608474 | |

| Record name | 3,5,6-Trichloro-4-oxo-1,4-dihydropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50608474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26449-73-0 | |

| Record name | 3,5,6-Trichloro-4-oxo-1,4-dihydropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50608474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 4-amino-3,5,6-trichloropicolinic acid (Picloram)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-amino-3,5,6-trichloropicolinic acid, commonly known as Picloram, is a persistent, systemic herbicide highly effective against a wide range of broadleaf weeds. Its mechanism of action is centered on its function as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA). This mimicry leads to a cascade of unregulated and disorganized cell growth and division, ultimately resulting in the death of susceptible plant species. This technical guide provides a comprehensive overview of the molecular and cellular mechanisms underlying Picloram's herbicidal activity, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and workflows.

Introduction

Picloram is a member of the pyridine carboxylic acid family of herbicides and is a primary active ingredient in commercial products such as Tordon.[1][2][3] It is a selective herbicide, primarily targeting dicotyledonous (broadleaf) plants, while most monocotyledonous (grass) species exhibit resistance.[4] Its systemic nature allows for absorption through the foliage and roots, followed by translocation throughout the plant's vascular system, ensuring comprehensive distribution to meristematic tissues where it exerts its effects.[5][6] The persistence of Picloram in the soil contributes to its long-lasting weed control.[7][8]

Molecular Mechanism of Action: A Synthetic Auxin

The primary mechanism of action of Picloram is its ability to function as a synthetic auxin, also known as an "auxin mimic".[3][8][9] It achieves this by binding to and activating the auxin signaling pathway, which is central to regulating plant growth and development.

The Auxin Signaling Pathway

In the absence of high auxin concentrations, Auxin/Indole-3-Acetic Acid (Aux/IAA) proteins act as transcriptional repressors. They bind to Auxin Response Factors (ARFs), preventing them from activating the transcription of auxin-responsive genes.

The perception of auxin is mediated by a co-receptor complex consisting of an F-box protein from the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family and an Aux/IAA protein.[1][7][10] When auxin binds to this complex, it stabilizes the interaction between the TIR1/AFB protein and the Aux/IAA repressor. This binding event targets the Aux/IAA protein for ubiquitination by the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex and subsequent degradation by the 26S proteasome. The degradation of the Aux/IAA repressor frees the ARF transcription factor, allowing it to bind to auxin response elements (AuxREs) in the promoters of target genes and activate their transcription. This leads to various physiological responses, including cell elongation, division, and differentiation.

Picloram's Interaction with the Auxin Co-Receptor Complex

Picloram mimics the action of natural auxin by binding to the TIR1/AFB-Aux/IAA co-receptor complex.[2][11] However, research has demonstrated a degree of specificity in this interaction. While the natural auxin IAA and other synthetic auxins like 2,4-D primarily interact with TIR1 and its close homologs (AFB1, AFB2, AFB3), Picloram shows a preferential and higher affinity for a specific member of the family, AFB5.[2][10][11][12] This specificity is a key determinant of Picloram's herbicidal activity and selectivity.[10][13]

The binding of Picloram to the SCFAFB5-Aux/IAA complex triggers the same downstream events as natural auxin, leading to the degradation of Aux/IAA repressors and the subsequent activation of auxin-responsive genes. However, because Picloram is a synthetic molecule and is not metabolized in the same way as endogenous auxin, it leads to a persistent and unregulated activation of the signaling pathway. This results in uncontrolled and disorganized cell growth, leading to epinasty (twisting of stems and petioles), swelling of tissues, and ultimately, plant death.[5]

Quantitative Data

The following tables summarize key quantitative data related to the interaction of Picloram with the auxin signaling pathway and its biological effects.

Table 1: Binding Affinity of Picloram for Auxin Co-Receptor Complexes

| Co-receptor Complex | Ligand | Inhibition Constant (Ki) (nM) | Reference |

| AFB5-IAA7 | Picloram | 54.90 ± 3.84 | [2] |

| TIR1-IAA7 | Picloram | 3900 ± 910 | [2] |

Data from competition binding assays with radiolabeled IAA.

Table 2: Dose-Response of Picloram in a Lettuce Seedling Bioassay

| Picloram Concentration (µg) | Effect on Growth | Reference |

| 0.00072 - 0.0072 | Stimulation | [14] |

| 0.036 - 7.2 | Inhibition | [14] |

This bioassay demonstrates the classic dose-dependent effect of auxins, with stimulation at very low concentrations and inhibition at higher concentrations.

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of Picloram.

In Vitro Pull-Down Assay to Demonstrate Picloram-Dependent Protein-Protein Interaction

Objective: To determine if Picloram can mediate the interaction between an auxin receptor (AFB4 or AFB5) and an Aux/IAA protein (IAA7).

Methodology: [13]

-

Protein Expression and Purification:

-

Express Glutathione S-transferase (GST)-tagged Aux/IAA protein (GST-IAA7) and MYC-tagged TIR1/AFB proteins (MYC-TIR1, MYC-AFB4, MYC-AFB5) in a suitable expression system (e.g., E. coli or insect cells).

-

Purify the proteins using affinity chromatography (Glutathione-Sepharose for GST-IAA7 and anti-MYC agarose for MYC-tagged proteins).

-

-

Pull-Down Reaction:

-

Immobilize GST-IAA7 on Glutathione-Sepharose beads.

-

Incubate the beads with purified MYC-TIR1/AFB proteins in a binding buffer.

-

Add Picloram to the reaction mixture at a final concentration of 50 µM. Include control reactions with the natural auxin IAA (50 µM) and a no-auxin control.

-

Incubate the reactions with gentle agitation to allow for protein-protein interactions.

-

-

Washing and Elution:

-

Wash the beads several times with a wash buffer to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads using a suitable elution buffer (e.g., containing reduced glutathione).

-

-

Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Perform a Western blot using an anti-MYC antibody to detect the presence of the pulled-down MYC-TIR1/AFB proteins.

-

Visualize the GST-IAA7 protein on the gel using Coomassie staining to ensure equal loading.

-

Expected Results: A strong band corresponding to MYC-AFB4 and MYC-AFB5 should be observed in the lanes containing Picloram, indicating a Picloram-dependent interaction with GST-IAA7. The interaction with MYC-TIR1 should be significantly weaker or absent in the presence of Picloram.[13]

Competition Binding Assay to Determine Binding Affinity

Objective: To quantify the binding affinity of Picloram for the TIR1/AFB-Aux/IAA co-receptor complexes.

Methodology: [2]

-

Co-receptor Complex Formation:

-

Purify the individual components of the co-receptor complexes (e.g., TIR1-IAA7 and AFB5-IAA7).

-

Form the complexes by incubating the purified proteins together.

-

-

Radioligand Binding:

-

Incubate the co-receptor complexes with a constant, low concentration of radiolabeled IAA (e.g., [3H]IAA).

-

In parallel reactions, add increasing concentrations of unlabeled Picloram as a competitor.

-

-

Separation of Bound and Free Ligand:

-

Separate the protein-bound radioligand from the free radioligand using a suitable method, such as size-exclusion chromatography or filter binding assay.

-

-

Quantification:

-

Measure the amount of bound radioactivity in each reaction using liquid scintillation counting.

-

-

Data Analysis:

-

Plot the percentage of bound radiolabeled IAA as a function of the concentration of unlabeled Picloram.

-

Fit the data to a competition binding curve to calculate the IC50 (the concentration of Picloram that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibition constant (Ki) for Picloram using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the radioligand.

-

Expected Results: The AFB5-IAA7 co-receptor complex will exhibit a significantly lower Ki for Picloram compared to the TIR1-IAA7 complex, indicating a higher binding affinity.[2]

Root Growth Inhibition Assay in Arabidopsis thaliana

Objective: To assess the in vivo biological activity of Picloram and to identify mutants with altered sensitivity.

Methodology: [10]

-

Plant Material and Growth Conditions:

-

Use wild-type Arabidopsis thaliana seeds and seeds from mutant lines (e.g., afb5 mutants).

-

Sterilize the seeds and plate them on Murashige and Skoog (MS) agar medium.

-

-

Herbicide Treatment:

-

Prepare MS agar plates containing a range of concentrations of Picloram. Include a control plate with no herbicide.

-

Transfer seedlings to the Picloram-containing plates.

-

-

Growth Measurement:

-

Incubate the plates vertically in a growth chamber under controlled conditions (e.g., temperature, light intensity, and photoperiod).

-

After a set period of time (e.g., several days), measure the primary root length of the seedlings.

-

-

Data Analysis:

-

Calculate the average root length for each genotype at each Picloram concentration.

-

Plot the root length as a function of Picloram concentration to generate a dose-response curve.

-

Compare the dose-response curves of the wild-type and mutant lines to identify any shifts in sensitivity.

-

Expected Results: Wild-type seedlings will show a dose-dependent inhibition of root growth in the presence of Picloram. Mutants lacking a functional AFB5 receptor (afb5) will exhibit resistance to Picloram, meaning their root growth will be less inhibited at a given concentration compared to wild-type.[10]

Visualizations

The following diagrams illustrate the key signaling pathway and experimental workflows described in this guide.

Caption: Picloram signaling pathway leading to herbicidal effects.

Caption: Workflow for a pull-down assay to test protein-protein interactions.

Caption: Workflow for a root growth inhibition assay.

Conclusion

The mechanism of action of 4-amino-3,5,6-trichloropicolinic acid (Picloram) is well-established as a synthetic auxin mimic. Its herbicidal efficacy is derived from its high affinity and specific binding to the AFB5-containing auxin co-receptor complex, leading to the persistent and unregulated activation of the auxin signaling pathway. This results in catastrophic, uncontrolled growth and ultimately the death of susceptible broadleaf plants. The detailed understanding of this mechanism, supported by quantitative binding data and robust experimental protocols, provides a solid foundation for future research in herbicide development, weed management strategies, and the study of plant hormone signaling.

References

- 1. The Arabidopsis Auxin Receptor F-Box Proteins AFB4 and AFB5 Are Required for Response to the Synthetic Auxin Picloram - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemicalwarehouse.com [chemicalwarehouse.com]

- 4. Plant Growth Regulators - Auxins - Picloram Clinisciences [clinisciences.com]

- 5. pomais.com [pomais.com]

- 6. solutionsstores.com [solutionsstores.com]

- 7. pnas.org [pnas.org]

- 8. invasive.org [invasive.org]

- 9. researchgate.net [researchgate.net]

- 10. Mutations in an Auxin Receptor Homolog AFB5 and in SGT1b Confer Resistance to Synthetic Picolinate Auxins and Not to 2,4-Dichlorophenoxyacetic Acid or Indole-3-Acetic Acid in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Chemical Biology in Auxin Research - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Arabidopsis Auxin Receptor F-Box Proteins AFB4 and AFB5 Are Required for Response to the Synthetic Auxin Picloram - PMC [pmc.ncbi.nlm.nih.gov]

- 14. apps.dtic.mil [apps.dtic.mil]

An In-Depth Technical Guide to the Synthesis of 3,5,6-Trichloro-4-hydroxypicolinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the core synthesis pathways for 3,5,6-trichloro-4-hydroxypicolinic acid, a highly substituted pyridine derivative of interest in medicinal chemistry and agrochemical research. The primary route involves the chemical modification of the widely used herbicide, 4-amino-3,5,6-trichloropicolinic acid (picloram). This document provides a comprehensive overview of the synthetic strategy, detailed experimental protocols, and relevant quantitative data.

Introduction

3,5,6-Trichloro-4-hydroxypicolinic acid is a complex heterocyclic compound whose synthesis requires a strategic approach to introduce the desired functional groups onto the pyridine ring. The most direct and plausible synthetic route commences from the readily available starting material, 4-amino-3,5,6-trichloropicolinic acid, commonly known as picloram. The key transformation involves the conversion of the 4-amino group to a hydroxyl group via a diazotization reaction followed by hydrolysis.

Proposed Synthesis Pathway: Diazotization and Hydrolysis of Picloram

The conversion of an aromatic amine to a hydroxyl group via a diazonium salt intermediate is a well-established transformation in organic synthesis, often referred to as a variation of the Sandmeyer reaction.[1][2] This methodology can be adapted for the synthesis of 3,5,6-trichloro-4-hydroxypicolinic acid from picloram. The overall transformation is depicted in the following scheme:

Caption: Proposed synthesis of 3,5,6-trichloro-4-hydroxypicolinic acid.

The reaction proceeds in two main stages:

-

Diazotization: The 4-amino group of picloram is treated with a diazotizing agent, typically sodium nitrite (NaNO₂) in a strong acidic medium like sulfuric acid (H₂SO₄), to form a diazonium salt intermediate.

-

Hydrolysis: The diazonium salt is subsequently hydrolyzed by heating in an aqueous solution, which leads to the replacement of the diazonium group with a hydroxyl group, yielding the desired product.

Experimental Protocols

While a specific protocol for the diazotization of picloram to its 4-hydroxy derivative is not extensively documented in publicly available literature, a reliable procedure can be adapted from the well-established synthesis of 4-hydroxypyridine from 4-aminopyridine.[3] The following is a proposed experimental protocol based on this precedent.

Materials and Reagents

| Reagent | Formula | Purity | Supplier |

| 4-Amino-3,5,6-trichloropicolinic acid (Picloram) | C₆H₃Cl₃N₂O₂ | ≥98% | Major chemical suppliers |

| Sodium Nitrite | NaNO₂ | ≥99% | Major chemical suppliers |

| Sulfuric Acid, concentrated | H₂SO₄ | 95-98% | Major chemical suppliers |

| Deionized Water | H₂O | - | - |

| Sodium Bicarbonate | NaHCO₃ | ≥99% | Major chemical suppliers |

| Ethyl Acetate | C₄H₈O₂ | ACS Grade | Major chemical suppliers |

| Anhydrous Magnesium Sulfate | MgSO₄ | ≥99.5% | Major chemical suppliers |

Step-by-Step Procedure

Step 1: Diazotization of 4-Amino-3,5,6-trichloropicolinic acid

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, cautiously add concentrated sulfuric acid to deionized water to prepare a dilute sulfuric acid solution.

-

Cool the sulfuric acid solution to 0-5 °C in an ice-water bath.

-

Slowly add 4-amino-3,5,6-trichloropicolinic acid (picloram) to the cold sulfuric acid solution with continuous stirring to form a suspension.

-

Prepare a solution of sodium nitrite in deionized water.

-

Add the sodium nitrite solution dropwise to the picloram suspension via the dropping funnel, maintaining the reaction temperature between 0-5 °C. The addition should be slow to control the exothermic reaction and prevent the evolution of nitrogen oxides.

-

After the complete addition of the sodium nitrite solution, continue stirring the reaction mixture at 0-5 °C for an additional 1-2 hours to ensure complete formation of the diazonium salt.

Step 2: Hydrolysis of the Diazonium Salt

-

Slowly and carefully heat the reaction mixture containing the diazonium salt to 80-100 °C. Vigorous evolution of nitrogen gas will be observed.

-

Maintain the temperature and continue stirring for 1-2 hours until the gas evolution ceases, indicating the completion of the hydrolysis reaction.

-

Cool the reaction mixture to room temperature.

Step 3: Isolation and Purification of 3,5,6-Trichloro-4-hydroxypicolinic acid

-

Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Be cautious as this will generate a significant amount of carbon dioxide gas.

-

The crude product may precipitate out of the solution upon neutralization.

-

Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3,5,6-trichloro-4-hydroxypicolinic acid.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Quantitative Data and Characterization

| Parameter | Expected Value/Method |

| Yield | 60-80% (estimated based on analogous reactions) |

| Appearance | Off-white to pale yellow solid |

| Melting Point | To be determined experimentally |

| ¹H NMR | Expected to show a singlet for the aromatic proton. |

| ¹³C NMR | Expected to show six distinct signals for the pyridine ring carbons. |

| Mass Spectrometry | Molecular ion peak corresponding to C₆H₂Cl₃NO₃. |

| Infrared (IR) | Characteristic peaks for O-H, C=O, and C-Cl bonds. |

Logical Workflow of the Synthesis

The following diagram illustrates the logical workflow for the synthesis of 3,5,6-trichloro-4-hydroxypicolinic acid.

Caption: Experimental workflow for the synthesis of the target compound.

Conclusion

The synthesis of 3,5,6-trichloro-4-hydroxypicolinic acid is most feasibly achieved through the diazotization and subsequent hydrolysis of 4-amino-3,5,6-trichloropicolinic acid (picloram). This technical guide provides a detailed, albeit proposed, experimental protocol based on established chemical principles. Researchers and scientists in drug development and agrochemical fields can utilize this guide as a foundational method for the preparation of this and structurally related polychlorinated 4-hydroxypicolinic acids. It is recommended that the reaction be performed on a small scale initially to optimize conditions and accurately determine the yield and purity of the final product.

References

An In-depth Technical Guide on the Physicochemical Properties of 3,5,6-trichloro-4-hydroxypicolinic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of 3,5,6-trichloro-4-hydroxypicolinic acid. Due to the limited availability of specific experimental data for this compound in public literature, this document also furnishes detailed, generalized experimental protocols for the determination of key physicochemical parameters such as melting point, pKa, and solubility, which are applicable to halogenated pyridinecarboxylic acids. Furthermore, this guide presents visual workflows for these experimental procedures to aid in their practical implementation.

Introduction

3,5,6-trichloro-4-hydroxypicolinic acid is a halogenated derivative of picolinic acid, a class of compounds with known biological activities.[1][2] The presence of multiple chlorine atoms and a hydroxyl group on the pyridine ring is expected to significantly influence its chemical and physical properties, thereby affecting its behavior in biological and environmental systems. Accurate physicochemical data is paramount for researchers in drug development and environmental science for predicting absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, as well as environmental fate.[3] This guide collates the available data for 3,5,6-trichloro-4-hydroxypicolinic acid and provides the necessary protocols for the experimental determination of its core physicochemical properties.

Physicochemical Properties

Currently, there is a significant lack of experimentally determined physicochemical data for 3,5,6-trichloro-4-hydroxypicolinic acid in peer-reviewed literature. The available information is primarily limited to its basic chemical identifiers.

Table 1: Summary of Known Physicochemical Properties of 3,5,6-trichloro-4-hydroxypicolinic acid

| Property | Value | Source |

| IUPAC Name | 3,5,6-trichloro-4-hydroxypyridine-2-carboxylic acid | N/A |

| CAS Number | 26449-73-0 | [4] |

| Molecular Formula | C₆H₂Cl₃NO₃ | [4] |

| Molecular Weight | 242.44 g/mol | [4] |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| pKa | Data not available | N/A |

| Solubility | Data not available | N/A |

Experimental Protocols for Physicochemical Property Determination

Given the absence of specific data, the following sections detail standardized experimental protocols that can be employed to determine the key physicochemical properties of 3,5,6-trichloro-4-hydroxypicolinic acid.

Melting Point Determination

The melting point of a solid crystalline substance is a critical indicator of its purity.[5] For a pure compound, the melting point is typically a sharp, well-defined temperature range.

Methodology: Capillary Melting Point Method [5][6]

-

Sample Preparation: A small amount of the dry, powdered 3,5,6-trichloro-4-hydroxypicolinic acid is packed into a capillary tube to a height of 2-3 mm.[7]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a calibrated thermometer or a digital temperature sensor.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample and the thermometer.[5]

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has transitioned to liquid (completion of melting) are recorded. This range represents the melting point.

-

Replicates: The determination should be performed in triplicate to ensure accuracy and precision.

References

- 1. Large amounts of picolinic acid are lethal but small amounts increase the conversion of tryptophan-nicotinamide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Action of picolinic acid and structurally related pyridine carboxylic acids on quinolinic acid-induced cortical cholinergic damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3,5,6-Trichloro-4-hydroxy-2-picolinic Acid | 26449-73-0 [chemicalbook.com]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

Technical Guide: 3,5,6-trichloro-4-hydroxypicolinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides available information on 3,5,6-trichloro-4-hydroxypicolinic acid.

Chemical Identity

CAS Number: 26449-73-0[1][2][3]

Molecular Formula: C6H2Cl3NO3[1][2]

Molecular Weight: 242.44 g/mol [1][2]

Synonyms:

-

3,5,6-Trichloro-4-hydroxy-2-picolinic Acid[1]

-

3,5,6-Trichloro-4-hydroxy-2-pyridinecarboxylic acid[2]

| Property | Value | Source |

| CAS Number | 26449-73-0 | [1][2][3] |

| Molecular Formula | C6H2Cl3NO3 | [1][2] |

| Molecular Weight | 242.44 g/mol | [1][2] |

| Canonical SMILES | C1(=C(NC(=C(C1=O)Cl)Cl)C(=O)O)Cl | [2] |

| Storage Temperature | <-15°C | [2] |

Further Information

While information on related compounds, such as 3-hydroxypicolinic acid, is more abundant, it is crucial to note that the properties and biological activities of these analogs cannot be directly extrapolated to 3,5,6-trichloro-4-hydroxypicolinic acid due to the significant structural differences imparted by the chlorine substituents.

Researchers interested in this compound may need to perform primary research to determine its physicochemical properties, biological activity, and potential mechanisms of action.

References

An In-depth Technical Guide to the Environmental Fate and Degradation of Chlorinated Picolinic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorinated picolinic acids are a class of synthetic auxin herbicides used for the selective control of broadleaf weeds and woody plants. Their environmental persistence, mobility, and degradation pathways are of significant interest to researchers and environmental regulators. This guide details the key processes governing their fate in soil and aquatic environments, including photolysis, hydrolysis, and microbial degradation.

The primary compounds referenced are:

-

Triclopyr: [(3,5,6-trichloro-2-pyridinyl)oxy]acetic acid

-

Picloram: 4-amino-3,5,6-trichloropicolinic acid

These compounds share the chlorinated pyridine ring structure that is central to the degradation processes discussed.

Core Degradation Pathways

The environmental dissipation of chlorinated picolinic acids is driven by a combination of abiotic and biotic processes. The relative importance of each pathway is highly dependent on environmental conditions such as soil type, pH, temperature, moisture, and sunlight exposure.[1]

Abiotic Degradation

Photolysis (Photodegradation): Photolysis, or degradation by sunlight, is a major dissipation pathway for these compounds, particularly in clear surface waters and on soil or plant surfaces.[1][2]

-

In Water: Triclopyr has a photolysis half-life of 0.5 days in pH 7 buffered water and 1.3 days in natural water under laboratory conditions.[3] The process can result in the formation of oxamic acid and other low molecular weight acids.[3] However, in natural field settings, sunlight attenuation due to water turbidity can limit the role of photolysis, making other processes more dominant.[3]

-

On Soil: Photodegradation can occur when the compound is on the soil surface, but its contribution diminishes once the compound is incorporated into the soil matrix.[2]

Hydrolysis: Hydrolysis, the breakdown of a chemical by reaction with water, is generally considered a minor degradation pathway for compounds like Triclopyr and Picloram under typical environmental pH conditions (pH 3-7).[3][4] Slow hydrolysis may occur under alkaline conditions (pH 9).[5] Picloram is noted to be very stable to hydrolysis.[6]

Biotic Degradation

Microbial Degradation: This is the primary mechanism for the breakdown of chlorinated picolinic acids within the soil and sediment.[2] A wide variety of soil microorganisms can utilize these compounds as a carbon source.

-

Aerobic Degradation: In the presence of oxygen, microbes mediate the hydroxylation, dechlorination, and eventual cleavage of the pyridine ring. The degradation of 3,5,6-trichloro-2-pyridinol (TCP), a major metabolite of Triclopyr, is well-documented.[7][8] Fungal strains, such as Cladosporium cladosporioides, have been shown to completely metabolize both the parent compound and its TCP metabolite.[7][8]

-

Anaerobic Degradation: Degradation under anaerobic (oxygen-deprived) conditions, such as in flooded soils or deep sediments, is a much slower process.[3] However, microbial consortia in dryland soils have been shown to be capable of anaerobic degradation and dechlorination of TCP.[9]

Quantitative Data Summary

The persistence of these compounds is often expressed as a half-life (t½ or DT50), the time it takes for 50% of the initial concentration to dissipate. These values can vary widely based on environmental conditions.

Table 1: Environmental Half-Life Data for Triclopyr and its Metabolites

| Compound | Matrix | Half-Life (Days) | Conditions / Notes | Reference(s) |

| Triclopyr | Water (Field) | 0.5 - 7.5 | Dissipation from water column. | [3] |

| Triclopyr | Water (Lab) | 0.5 - 1.3 | Photolysis studies. | [3] |

| Triclopyr | Soil | 30 - 90 | Moderately persistent. Can be >1 year in cold/dry conditions. | [10] |

| Triclopyr | Soil (Forest) | 96 (average) | Remained mainly in the top 6 inches of soil. | [11] |

| TCP (Metabolite) | Water (Field) | 4.2 - 10.0 | 3,5,6-trichloro-2-pyridinol. | [3] |

| TCP (Metabolite) | Soil | 65 - 360 | Can be more persistent than the parent compound. | [12] |

| TMP (Metabolite) | Water (Field) | 4.0 - 8.8 | 2,3,5-trichloro-6-methoxypyridine. | [3] |

Table 2: Environmental Half-Life Data for Picloram

| Compound | Matrix | Half-Life | Conditions / Notes | Reference(s) |

| Picloram | Soil | 90 days (average) | Can range from 1 month to several years depending on conditions. | [2] |

| Picloram | Soil (Aerobic) | 167 - 513 days | Very slow degradation. | [4] |

| Picloram | Soil (Arid) | > 4 years | High persistence in arid regions. | [13] |

Visualizations

Logical Flow of Environmental Fate

The following diagram illustrates the primary pathways and factors influencing the environmental fate of a chlorinated picolinic acid applied to a terrestrial environment.

Caption: Environmental fate pathways for chlorinated picolinic acids.

Generalized Microbial Degradation Pathway

This diagram shows a simplified, hypothetical pathway for the microbial breakdown of a trichlorinated picolinic acid ring, a key step in detoxification.

Caption: Simplified microbial degradation pathway of the picolinic acid ring.

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing environmental fate studies. Below are representative protocols for key experiments.

Protocol: Soil Degradation Study (Aerobic)

This protocol is adapted from standard OECD and EPA guidelines for determining the rate of aerobic degradation in soil.

-

Soil Collection and Preparation:

-

Collect fresh soil from a location with no recent pesticide use. Sieve the soil (e.g., through a 2mm mesh) to remove large debris and homogenize.

-

Characterize the soil: determine texture (% sand, silt, clay), organic carbon content, pH, and microbial biomass.

-

Adjust soil moisture to 40-60% of maximum water holding capacity.

-

-

Incubation Setup:

-

Weigh a known amount of the prepared soil (e.g., 50-100 g dry weight equivalent) into individual incubation flasks.

-

Spike the soil with the test compound (e.g., 3,5,6-trichloro-4-hydroxypicolinic acid), typically dissolved in a minimal amount of solvent. The application rate should be environmentally relevant.

-

Prepare triplicate flasks for each sampling time point, plus control flasks (no test compound).

-

Incubate the flasks in the dark at a constant temperature (e.g., 20-25°C) in a system that allows for aerobic conditions and trapping of evolved CO₂ (if using a ¹⁴C-labeled compound).

-

-

Sampling and Analysis:

-

At predetermined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90 days), destructively sample three replicate flasks.

-

Extract the soil using an appropriate solvent system (e.g., acetonitrile/water mixture with acid or base adjustment). Sonication or mechanical shaking is used to ensure efficient extraction.

-

Analyze the extracts for the parent compound and expected metabolites using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Data Analysis:

-

Plot the concentration of the parent compound versus time.

-

Calculate the degradation half-life (DT50) by fitting the data to a first-order or other appropriate kinetic model.

-

Protocol: Aqueous Photolysis Study

This protocol follows guidelines for assessing photodegradation in water.

-

Solution Preparation:

-

Prepare a sterile, buffered aqueous solution (e.g., pH 7) and a solution using natural, filtered water (e.g., from a lake or river).

-

Dissolve the test compound in the solutions to a known, low concentration (to avoid light screening effects).

-

-

Irradiation:

-

Place the solutions in sealed, UV-transparent vessels (e.g., quartz tubes).

-

Prepare parallel "dark control" samples by wrapping identical vessels in aluminum foil to exclude light.

-

Expose the samples to a light source that simulates the solar spectrum (e.g., a xenon arc lamp) at a constant temperature.

-

-

Sampling and Analysis:

-

At various time points, withdraw samples from both the irradiated and dark control vessels.

-

Analyze the samples directly by HPLC or LC-MS to determine the concentration of the parent compound.

-

-

Data Analysis:

-

Calculate the rate of degradation in the light, correcting for any degradation observed in the dark controls (which would be due to processes like hydrolysis).

-

Determine the photolysis half-life using first-order kinetics.

-

Experimental Workflow Diagram

Caption: General workflow for an environmental degradation study.

Conclusion

The environmental fate of chlorinated picolinic acids like 3,5,6-trichloro-4-hydroxypicolinic acid is governed by a combination of photolysis and, most importantly, microbial degradation. These compounds exhibit low to medium persistence in soil and water, with half-lives ranging from days to months, but can persist for years under conditions unfavorable to microbial activity (e.g., cold, arid, or anaerobic environments).[1][2] While photolysis is rapid in clear water, microbial action is the key driver of degradation in soil.[2][3] The primary metabolites, such as TCP, can sometimes be more persistent than the parent compound, highlighting the importance of studying the complete degradation pathway.[11] Due to their mobility, there is a potential for leaching into groundwater, particularly in soils with low organic matter.[2][14]

References

- 1. Environmental fate of triclopyr - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. invasive.org [invasive.org]

- 3. apms.org [apms.org]

- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 5. DSpace [digital.library.adelaide.edu.au]

- 6. researchgate.net [researchgate.net]

- 7. Biodegradation of chlorpyrifos and its hydrolysis product 3,5,6-trichloro-2-pyridinol by a new fungal strain Cladosporium cladosporioides Hu-01 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biodegradation of Chlorpyrifos and Its Hydrolysis Product 3,5,6-Trichloro-2-Pyridinol by a New Fungal Strain Cladosporium cladosporioides Hu-01 | PLOS One [journals.plos.org]

- 9. researchgate.net [researchgate.net]

- 10. alt2tox.org [alt2tox.org]

- 11. researchgate.net [researchgate.net]

- 12. Biodegradation of Chlorpyrifos and Its Hydrolysis Product 3,5,6-Trichloro-2-Pyridinol by a New Fungal Strain Cladosporium cladosporioides Hu-01 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scribd.com [scribd.com]

- 14. waterquality.gov.au [waterquality.gov.au]

Toxicological Profile of 3,5,6-Trichloro-4-hydroxypicolinic Acid: An In-depth Technical Guide

Disclaimer: No dedicated toxicological studies for 3,5,6-trichloro-4-hydroxypicolinic acid (CAS Number: 26449-73-0) were identified in the public domain. The following information is extrapolated from data on structurally related compounds, including the major metabolite of chlorpyrifos, 3,5,6-trichloro-2-pyridinol (TCP), various picolinic acid derivatives, and other chlorinated aromatic compounds. This report is intended for research and informational purposes and should not be considered a definitive toxicological assessment of 3,5,6-trichloro-4-hydroxypicolinic acid.

Executive Summary

This technical guide provides a comprehensive overview of the potential toxicological profile of 3,5,6-trichloro-4-hydroxypicolinic acid. Due to the absence of specific data, this profile is constructed based on the toxicological properties of structurally analogous compounds. The primary surrogate compound referenced is 3,5,6-trichloro-2-pyridinol (TCP), a known metabolite of the organophosphate pesticide chlorpyrifos. Additional data from other picolinic acid derivatives and chlorinated phenols are incorporated to provide a broader perspective on potential hazards. The available data suggests that this class of compounds may exhibit moderate acute toxicity, potential for skin and eye irritation, and possible developmental and neurotoxic effects.

Chemical and Physical Properties

While specific experimental data for 3,5,6-trichloro-4-hydroxypicolinic acid is limited, its structure suggests it is a solid at room temperature with some water solubility, characteristic of other hydroxypicolinic acids.

Toxicological Data Summary

The following tables summarize quantitative toxicological data from structurally related compounds.

Table 1: Acute Toxicity Data for Structurally Related Compounds

| Compound | Test Species | Route | Endpoint | Value | Reference |

| Picolinic Acid | Rat | Oral | LD50 | >2000 mg/kg | [1] |

| 3-Hydroxypicolinic acid | Not specified | Oral | - | Harmful if swallowed | [2][3][4] |

| 6-Hydroxypicolinic acid | Not specified | Oral | - | Harmful if swallowed | [5] |

| Picolinic Acid | Rat | Oral | High Doses | Neurotoxicity | [6] |

Table 2: Developmental and Reproductive Toxicity of 3,5,6-Trichloro-2-pyridinol (TCP)

| Test Species | Exposure | NOAEL (Maternal Toxicity) | NOAEL (Developmental Toxicity) | Effects Observed | Reference |

| Fischer 344 Rat | Gavage (Gestation days 6-15) | 100 mg/kg/day | 150 mg/kg/day (highest dose tested) | Decreased maternal body weight gain. No teratogenic or fetotoxic effects. | [7] |

| New Zealand White Rabbit | Gavage (Gestation days 7-19) | 100 mg/kg/day | 250 mg/kg/day (highest dose tested) | Maternal weight loss. No teratogenic or fetotoxic effects. | [7] |

Hazard Identification and Characterization

Based on the data from related compounds, the following hazards may be associated with 3,5,6-trichloro-4-hydroxypicolinic acid:

-

Acute Toxicity: Picolinic acid derivatives are generally classified as harmful if swallowed.[2][3][4] High doses of picolinic acid have been shown to induce vascular-neurotoxic effects in rats.[6]

-

Skin and Eye Irritation: Related hydroxypicolinic acids are known to cause skin and serious eye irritation.[3][5][8]

-

Respiratory Irritation: May cause respiratory irritation.[3]

-

Genotoxicity: Limited data is available for closely related structures. A pragmatic approach, such as the Threshold of Toxicological Concern (TTC) for genotoxic impurities, is often applied in the absence of data.[9]

-

Carcinogenicity: There is no direct evidence for the carcinogenicity of 3,5,6-trichloro-4-hydroxypicolinic acid. However, the structurally related compound 2,4,6-trichlorophenol is reasonably anticipated to be a human carcinogen based on sufficient evidence from animal studies, where it caused liver tumors in mice and lymphoma or leukemia in male rats.[10] The US EPA has various classifications for carcinogenic potential, and without specific data, the classification for this compound remains unknown.[11]

-

Developmental and Reproductive Toxicity: The major metabolite of chlorpyrifos, 3,5,6-trichloro-2-pyridinol (TCP), did not show evidence of teratogenicity or fetotoxicity in studies with rats and rabbits, even at doses that caused maternal toxicity.[7]

-

Neurotoxicity: High doses of picolinic acid have demonstrated neurotoxic potential in animal studies.[6] The metabolite TCP has also been linked to neurotoxicity.[12]

Experimental Protocols

Detailed experimental protocols for the key toxicological endpoints are crucial for data interpretation and future studies.

Acute Oral Toxicity (LD50) - Up-and-Down Procedure (OECD 425)

This method is a sequential test that allows for the estimation of the LD50 with a reduced number of animals.

-

Animal Selection: Healthy, young adult rodents (e.g., Sprague-Dawley rats), nulliparous and non-pregnant females are used.

-

Housing and Fasting: Animals are housed in standard conditions. Food is withheld for a specified period before dosing (e.g., overnight), but water is available ad libitum.

-

Dose Administration: The test substance is administered in a single dose by gavage. The volume administered should not exceed a set limit (e.g., 1 ml/100 g body weight for aqueous solutions).

-

Sequential Dosing: A single animal is dosed. If the animal survives, the next animal is given a higher dose. If it dies, the next animal receives a lower dose. The dose progression factor is typically 1.2-1.4.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Data Analysis: The LD50 is calculated using the maximum likelihood method based on the survival outcomes.

Developmental Toxicity Study (as per OECD 414)

This study design is intended to assess the potential for adverse effects on the pregnant female and the developing embryo and fetus.

-

Animal Model: Typically conducted in two species, a rodent (e.g., Fischer 344 rats) and a non-rodent (e.g., New Zealand White rabbits).[7]

-

Mating and Dosing: Females are mated, and the day of insemination is considered gestation day 0. The test substance is administered daily by an appropriate route (e.g., gavage) during the period of major organogenesis.[7]

-

Dose Levels: At least three dose levels and a concurrent control group are used. The highest dose should induce some maternal toxicity but not mortality.

-

Maternal Observations: Dams are observed for clinical signs of toxicity, body weight changes, and food consumption.

-

Fetal Evaluation: Shortly before the expected day of delivery, the dams are euthanized, and the uterus is examined. The number of corpora lutea, implantations, resorptions, and live and dead fetuses are recorded. Fetuses are weighed and examined for external, visceral, and skeletal abnormalities.

-

Data Analysis: Statistical analysis is performed to compare the treated and control groups for maternal and fetal parameters.

Visualizations

Experimental Workflow

Caption: General workflow for toxicological assessment.

Structural Relationships

Caption: Structural relationships to surrogate compounds.

Hypothetical Signaling Pathway for Toxicity

Caption: Hypothetical oxidative stress-induced apoptosis pathway.

Conclusion

While a definitive toxicological profile for 3,5,6-trichloro-4-hydroxypicolinic acid cannot be established without direct experimental data, the analysis of structurally related compounds provides a basis for preliminary hazard assessment. The available information suggests that this compound may be harmful if swallowed and has the potential to be a skin, eye, and respiratory irritant. The carcinogenicity of the structurally similar 2,4,6-trichlorophenol warrants caution. However, the lack of developmental toxicity of its close analogue, TCP, is also noted. To adequately characterize the toxicological profile of 3,5,6-trichloro-4-hydroxypicolinic acid, a suite of toxicological studies, including acute toxicity, genotoxicity, and repeated dose toxicity studies, would be necessary.

References

- 1. spectrumchemical.com [spectrumchemical.com]

- 2. fishersci.com [fishersci.com]

- 3. 3-Hydroxypicolinic Acid | C6H5NO3 | CID 13401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Hydroxypicolinic acid | 874-24-8 [amp.chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. Evaluating the toxicity of escalating dose of oral picolinic acid in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Developmental toxicity studies in rats and rabbits with 3,5,6-trichloro-2-pyridinol, the major metabolite of chlorpyrifos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 6-Hydroxypicolinic acid | C6H5NO3 | CID 242721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. ema.europa.eu [ema.europa.eu]

- 10. 2,4,6-Trichlorophenol - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. npic.orst.edu [npic.orst.edu]

- 12. Pesticide metabolite 3, 5, 6-trichloro-2-pyridinol causes massive damage to the cochlea resulting in hearing loss in adult mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Historical Development of Picolinic Acid Herbicides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical development of picolinic acid herbicides, a significant class of synthetic auxin herbicides. The guide details their discovery, mechanism of action, synthesis, and the experimental protocols used in their evaluation, with a focus on providing actionable data and methodologies for professionals in the field.

Introduction: A Legacy of Selective Weed Control

Picolinic acid herbicides, derivatives of pyridine-2-carboxylic acid, have played a pivotal role in selective broadleaf weed control since the mid-20th century. Their unique mode of action, mimicking the natural plant hormone auxin, has made them effective tools in agriculture and vegetation management. This guide traces the evolution of this herbicide class, from the early discoveries to the latest generation of compounds, providing a technical foundation for researchers and developers.

Historical Timeline and Key Compounds

The development of picolinic acid herbicides spans several decades, with key milestones marked by the introduction of highly effective and progressively more refined molecules.

-

1960s: The Dawn of a New Herbicide Class with Picloram. The commercialization of picloram in the 1960s marked the beginning of the picolinic acid herbicide era.[1][2] Developed by Dow Chemical, picloram demonstrated potent and persistent control of a wide range of broad-leaved weeds, particularly deep-rooted perennials and woody plants.[2][3]

-

1975: Clopyralid for Enhanced Selectivity. Following the success of picloram, clopyralid was introduced in 1975.[2] While also a picolinic acid derivative, clopyralid offered a different spectrum of weed control and was noted for its selectivity in various crops.[2]

-

2005: Aminopyralid - A New Generation of Potency. The launch of aminopyralid in 2005 represented a significant advancement in this herbicide class.[2] Discovered by Dow AgroSciences through modifications of the picloram structure, aminopyralid provides effective weed control at significantly lower application rates.[2]

-

Recent Innovations: Halauxifen-methyl and Florpyrauxifen-benzyl. More recently, the development of 6-aryl-picolinate herbicides, such as halauxifen-methyl (Arylex™ active) and florpyrauxifen-benzyl (Rinskor™ active), has further expanded the utility of this class.[1][2] These compounds offer unique weed control spectrums and favorable environmental profiles.[1]

Quantitative Data on Picolinic Acid Herbicides

The efficacy of picolinic acid herbicides is quantified through various metrics, including the half-maximal effective dose (ED50) and the half-maximal inhibitory concentration (IC50). These values are crucial for comparing the potency of different compounds and for determining appropriate application rates.

| Herbicide | Commercialization Year | Typical Application Rate (g ae/ha) | Target Weeds |

| Picloram | 1960s | 125–1120 | Broadleaf weeds, woody plants |

| Clopyralid | 1975 | 105–500 | Thistles, clovers, and other broadleaf weeds |

| Aminopyralid | 2005 | 5–120 | Broadleaf weeds, including invasive species |

| Halauxifen-methyl | Recent | Not specified in searches | Broadleaf weeds |

| Florpyrauxifen-benzyl | Recent | Not specified in searches | Broadleaf weeds |

Table 1: Key Picolinic Acid Herbicides and their Properties. [2]

| Herbicide | Test Species | ED50 (g ae/ha) |

| Aminopyralid | Canola | 60.3 |

| Picloram | Canola | 227.7 |

| Aminopyralid | Squash | 21.1 |

| Picloram | Squash | 23.3 |

| Aminopyralid | Okra | 10.3 |

| Picloram | Okra | 17.3 |

Table 2: Comparative Efficacy (ED50) of Aminopyralid and Picloram on Selected Species.

Mechanism of Action: Synthetic Auxins Targeting AFB5

Picolinic acid herbicides function as synthetic auxins, mimicking the action of the natural plant hormone indole-3-acetic acid (IAA). However, they exhibit a distinct mode of action by primarily interacting with the F-box protein AUXIN-SIGNALING F-BOX 5 (AFB5), a component of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[1]

This interaction triggers a cascade of events within the plant cell:

-

Binding to AFB5: The picolinic acid herbicide binds to the AFB5 receptor.

-

Formation of a Co-receptor Complex: This binding event promotes the formation of a co-receptor complex between the SCFAFB5 complex and Aux/IAA transcriptional repressor proteins.

-

Ubiquitination and Degradation of Aux/IAA: The formation of this complex targets the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome.

-

Activation of Auxin Response Genes: The degradation of Aux/IAA repressors releases Auxin Response Factors (ARFs), which are transcription factors that then activate the expression of auxin-responsive genes.

-

Uncontrolled Growth and Plant Death: The uncontrolled expression of these genes leads to a variety of physiological disruptions, including epinastic responses (uncontrolled cell elongation and twisting), accumulation of abscisic acid (ABA) and ethylene, and ultimately, plant death.

References

spectroscopic data (NMR, IR, Mass Spec) for 3,5,6-trichloro-4-hydroxypicolinic acid

Spectroscopic Analysis of Picolinic Acid Derivatives: A Technical Guide

Comparative Spectroscopic Data: 3-Hydroxypicolinic Acid

To provide a comparative framework, this section summarizes the available spectroscopic data for 3-hydroxypicolinic acid (CAS No: 874-24-8).[1][2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The following tables present the ¹H and ¹³C NMR data for 3-hydroxypicolinic acid.

Table 1: ¹H NMR Data for 3-Hydroxypicolinic Acid

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not fully available in a quantitative table format in the search results. A qualitative description is provided based on typical spectra of similar compounds. | |||

| ~7.4 | Doublet of doublets | H-6 | |

| ~7.2 | Doublet of doublets | H-4 | |

| ~8.1 | Doublet of doublets | H-5 | |

| Broad | Singlet | -OH | |

| Broad | Singlet | -COOH |

Table 2: ¹³C NMR Data for 3-Hydroxypicolinic Acid

| Chemical Shift (δ) ppm | Assignment |

| Specific chemical shift values were not available in the search results. The expected regions are listed. | |

| 165-175 | C=O (Carboxylic acid) |

| 155-165 | C-OH |

| 140-150 | C-2 |

| 120-140 | C-4, C-5, C-6 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key IR absorption bands for 3-hydroxypicolinic acid are presented below.

Table 3: IR Spectroscopic Data for 3-Hydroxypicolinic Acid

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-2400 | Broad | O-H stretch (Carboxylic acid) |

| ~3100 | Medium | O-H stretch (Phenolic) |

| 1650-1710 | Strong | C=O stretch (Carboxylic acid) |

| 1550-1620 | Medium | C=C and C=N ring stretching |

| ~1450 | Medium | C-H bend |

| 1200-1300 | Strong | C-O stretch (Carboxylic acid) |

| ~1150 | Medium | O-H bend |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Mass Spectrometry Data for 3-Hydroxypicolinic Acid [1][2]

| m/z | Relative Intensity (%) | Assignment |

| 139 | 100 | [M]⁺ (Molecular Ion) |

| 122 | ~50 | [M-OH]⁺ |

| 94 | ~80 | [M-COOH]⁺ |

| 66 | ~40 | Fragmentation of pyridine ring |

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for solid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for obtaining NMR spectra of a solid organic compound involves the following steps:

-

Sample Preparation: 5-25 mg of the compound is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean NMR tube.[4] An internal standard such as tetramethylsilane (TMS) may be added for chemical shift referencing.[4]

-

Instrument Setup: The NMR spectrometer is tuned to the appropriate nucleus (¹H or ¹³C). The magnetic field is shimmed to achieve homogeneity.

-

Data Acquisition: A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) signal is recorded.[5] For ¹³C NMR, a larger number of scans are typically required due to the low natural abundance of the ¹³C isotope.

-

Data Processing: The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and referenced.

Infrared (IR) Spectroscopy

For solid samples, the following methods are commonly used:

-

KBr Pellet Method: A small amount of the finely ground sample (1-2 mg) is mixed with about 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed under high pressure to form a transparent pellet, which is placed in the sample holder of the IR spectrometer.[6]

-

Nujol Mull Method: A few milligrams of the finely ground sample are mixed with a drop of Nujol (mineral oil) to form a paste (mull).[7] This mull is then placed between two salt plates (e.g., NaCl or KBr) for analysis.[7]

-

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact. The IR beam is then passed through the crystal.

Mass Spectrometry (MS)

A general procedure for the analysis of a small organic molecule by mass spectrometry is as follows:

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile, or a mixture with water).[8] The concentration is typically in the range of 10-100 micrograms per mL.[8]

-

Sample Introduction: The sample solution is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic system like Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS).

-

Ionization: The sample molecules are ionized using an appropriate technique. Common methods for small molecules include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).[9]

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic identification of a chemical compound.

Caption: Logical workflow for compound identification using spectroscopic methods.

References

- 1. 3-Hydroxypicolinic acid [webbook.nist.gov]

- 2. 3-Hydroxypicolinic Acid | C6H5NO3 | CID 13401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 7. eng.uc.edu [eng.uc.edu]

- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 9. uab.edu [uab.edu]

Solubility Profile of 3,5,6-Trichloro-4-hydroxypicolinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 3,5,6-trichloro-4-hydroxypicolinic acid. Due to the limited availability of direct quantitative solubility data for this specific compound, this report leverages data for the structurally similar and more extensively studied herbicide, Picloram (4-amino-3,5,6-trichloropicolinic acid), to provide a useful and relevant solubility profile. This information is critical for researchers and professionals engaged in the development and formulation of related chemical entities.

Core Solubility Data

To provide a more comprehensive understanding, the following table summarizes the quantitative solubility of the closely related compound, Picloram. It is important to note that the amino group in Picloram may influence its solubility compared to the hydroxyl group in the title compound.

| Solvent | Solubility (at 25°C unless otherwise noted) |

| Water | 430 - 560 mg/L |

| Acetone | 19.8 g/L |

| Ethanol | 10.5 g/L |

| Methanol | 18.5 g/L |

| Isopropanol | 5.5 g/L |

| Acetonitrile | 1.6 g/L |

| Diethyl Ether | 1.2 g/L |

| Methylene Chloride | 0.6 g/L |

| Benzene | 0.2 g/L |

| Kerosene | 0.01 g/L |

| Carbon Disulfide | < 0.05 g/L |

Note: The solubility of Picloram acid in water is pH-dependent.[2] The solubility of its potassium salt is significantly higher, at 740,000 mg/L at 20°C.[2]

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the aqueous solubility of a compound like 3,5,6-trichloro-4-hydroxypicolinic acid, based on the OECD Test Guideline 105 (Water Solubility).[3][4][5][6] This guideline outlines two primary methods: the flask method and the column elution method.

Preliminary Assessment

Before initiating definitive solubility testing, a preliminary test is conducted to estimate the approximate solubility. This helps in selecting the appropriate test method and determining the amount of substance to be used.

Flask Method (for solubilities > 10 mg/L)

-

Apparatus:

-

Constant temperature bath or shaker.

-

Glass flasks with stoppers.

-

Analytical balance.

-

Centrifuge (optional).

-

Filtration apparatus (e.g., syringe filters).

-

Analytical instrumentation for quantification (e.g., HPLC, UV-Vis spectrophotometer).

-

-

Procedure: a. An excess amount of the test substance is added to a known volume of distilled water in a glass flask. b. The flask is tightly stoppered and agitated in a constant temperature bath (e.g., 20°C) for a sufficient period to reach equilibrium (typically 24-48 hours). c. After equilibration, the mixture is allowed to stand to allow for the separation of undissolved solid. d. A sample of the supernatant is carefully withdrawn. To ensure the removal of any suspended particles, the sample is centrifuged or filtered. e. The concentration of the test substance in the clear aqueous phase is determined using a validated analytical method. f. The experiment is repeated to ensure reproducibility.

Column Elution Method (for solubilities < 10 mg/L)

-

Apparatus:

-

Jacketed column with a temperature control system.

-

Metering pump.

-

Inert support material (e.g., glass beads, silica gel).

-

Fraction collector.

-

Analytical instrumentation for quantification.

-

-

Procedure: a. The test substance is coated onto an inert support material. b. The coated support material is packed into the column. c. Water is pumped through the column at a slow, constant flow rate. d. The eluate is collected in fractions. e. The concentration of the test substance in each fraction is determined. f. A plateau in the concentration indicates that saturation has been reached, and this concentration is taken as the water solubility.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of a chemical compound using the flask method.

Caption: A flowchart of the flask method for solubility determination.

Logical Relationship in Solubility Testing

This diagram outlines the decision-making process based on the initial solubility estimate.

Caption: Decision tree for selecting the appropriate solubility testing method.

References

- 1. 3,5,6-Trichloro-4-hydroxy-2-picolinic Acid CAS#: 26449-73-0 [m.chemicalbook.com]

- 2. waterquality.gov.au [waterquality.gov.au]

- 3. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google Books [books.google.com.sg]

- 4. filab.fr [filab.fr]

- 5. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 6. oecd.org [oecd.org]

Methodological & Application

Application Note: HPLC-UV Method for the Quantification of 3,5,6-Trichloro-4-hydroxypicolinic Acid

Audience: This document is intended for researchers, scientists, and professionals in drug development and environmental analysis who require a robust method for the quantification of 3,5,6-trichloro-4-hydroxypicolinic acid.

Introduction: 3,5,6-Trichloro-4-hydroxypicolinic acid is a chlorinated pyridine derivative. Accurate and reliable quantification of such compounds is crucial in various fields, including environmental monitoring, toxicology, and pharmaceutical research. This application note details a reverse-phase high-performance liquid chromatography (RP-HPLC) method coupled with ultraviolet (UV) detection for the determination of 3,5,6-trichloro-4-hydroxypicolinic acid. The described protocol is based on established methods for structurally related compounds, such as the herbicide Triclopyr and its metabolites.[1]

The principle of this method relies on the separation of the target analyte from other matrix components on a C18 stationary phase. The mobile phase, consisting of an acidified aqueous solution and an organic modifier (acetonitrile), ensures sharp and symmetrical peak shapes by suppressing the ionization of the acidic analyte.[1][2] Quantification is achieved by monitoring the UV absorbance at a specific wavelength and comparing the peak area to a calibration curve generated from standards of known concentrations.

Experimental Protocol

Instrumentation and Materials

-

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a binary pump, degasser, autosampler, and a UV-Vis or Diode Array Detector (DAD).

-

Data acquisition and processing software (e.g., ChemStation, Empower).

-

-

Reagents and Consumables:

-

3,5,6-Trichloro-4-hydroxypicolinic acid analytical standard (purity ≥98%).

-

Acetonitrile (HPLC grade).

-

Water (HPLC grade or Milli-Q).

-

Phosphoric acid (H₃PO₄), 85% (analytical grade).[1]

-

Methanol (HPLC grade).

-

0.45 µm syringe filters (PTFE or nylon).

-

Chromatographic Conditions

The separation is performed using a C18 reverse-phase column under isocratic elution conditions. The acidic mobile phase ensures the analyte is in its neutral form, promoting retention and improving peak symmetry.

| Parameter | Recommended Setting |

| HPLC Column | Zorbax Eclipse XDB-C18 (50 mm × 4.6 mm, 1.8 µm) or equivalent.[1] |

| Mobile Phase | Acetonitrile and 0.1% Phosphoric Acid in Water (50:50, v/v).[1] |

| Flow Rate | 0.9 mL/min.[1] |

| Column Temperature | 25°C.[3] |

| Injection Volume | 10 µL. |

| UV Detection | 220 nm.[1] |

| Run Time | Approximately 10 minutes. |

Preparation of Solutions

-

Mobile Phase Preparation (1 L):

-

Measure 500 mL of HPLC-grade acetonitrile.

-

Measure 500 mL of HPLC-grade water.

-

Add 1.0 mL of 85% phosphoric acid to the water.

-

Mix the acetonitrile and acidified water.

-

Degas the solution for 15-20 minutes using ultrasonication or vacuum degassing before use.

-

-

Standard Stock Solution (100 µg/mL):

-

Accurately weigh 10.0 mg of 3,5,6-trichloro-4-hydroxypicolinic acid standard.

-

Transfer it to a 100 mL volumetric flask.

-

Dissolve and dilute to the mark with methanol. This solution should be stored at 4°C.

-

-

Working Standard Solutions:

-

Prepare a series of working standards (e.g., 0.1, 0.5, 1.0, 5.0, 10.0, and 20.0 µg/mL) by performing serial dilutions of the stock solution with the mobile phase.

-

These solutions are used to construct the calibration curve.

-

Sample Preparation

The following is a general procedure for an aqueous sample. The protocol may require optimization based on the specific sample matrix (e.g., soil, plasma, urine).

-

Collect the aqueous sample in a clean container.

-

Acidify the sample to a pH of approximately 2-3 with phosphoric acid.

-

Filter the sample through a 0.45 µm syringe filter directly into an HPLC vial.

-

If the analyte concentration is expected to be high, dilute the sample with the mobile phase as necessary.

Calibration and Quantification

-

Inject the prepared working standard solutions in ascending order of concentration.

-

Generate a calibration curve by plotting the peak area of the analyte against its corresponding concentration.

-

Perform a linear regression analysis on the data points. The correlation coefficient (r²) should be ≥ 0.999 for the curve to be accepted.

-

Inject the prepared unknown samples.

-

Determine the concentration of 3,5,6-trichloro-4-hydroxypicolinic acid in the samples by interpolating their peak areas from the calibration curve.

Method Validation and Performance

The following table summarizes the expected performance characteristics of the method, based on typical validation results for similar analytical procedures.[1][4][5]

| Validation Parameter | Expected Result |

| Linearity Range | 0.1 - 20.0 µg/mL |

| Correlation Coefficient (r²) | ≥ 0.999 |

| Limit of Detection (LOD) | ~0.03 µg/mL |

| Limit of Quantification (LOQ) | ~0.1 µg/mL |

| Precision (%RSD) | < 5% |

| Accuracy (% Recovery) | 95 - 105% |

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the quantification of 3,5,6-trichloro-4-hydroxypicolinic acid.

References

- 1. acta.bibl.u-szeged.hu [acta.bibl.u-szeged.hu]

- 2. 3-Hydroxypicolinic acid | SIELC Technologies [sielc.com]

- 3. farmaciajournal.com [farmaciajournal.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. HPLC-UV method development and validation for the quantification of ropinirole in new PLGA multiparticulate systems: Microspheres and nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Trace Analysis of 3,5,6-trichloro-4-hydroxypicolinic Acid by LC-MS/MS

Abstract

This application note describes a highly sensitive and robust method for the quantitative analysis of 3,5,6-trichloro-4-hydroxypicolinic acid in aqueous matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol employs Solid Phase Extraction (SPE) for sample cleanup and concentration, followed by chromatographic separation on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with an electrospray ionization (ESI) source. This method provides the low limits of detection required for trace environmental monitoring and metabolism studies.

Introduction

3,5,6-trichloro-4-hydroxypicolinic acid is a chlorinated pyridine derivative of significant interest due to its potential role as a metabolite or degradation product of certain herbicides. Its polarity and acidic nature present challenges for trace-level quantification in complex environmental and biological samples. Traditional analytical methods may lack the required sensitivity and selectivity. Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is an ideal technique for this application, offering high selectivity through mass-based separation and high sensitivity through specific fragmentation monitoring.[1][2] This note provides a complete protocol for sample preparation and LC-MS/MS analysis, suitable for researchers in environmental science, toxicology, and drug development.

Principle of the Method

The method involves a multi-step process beginning with sample preparation to isolate the analyte and remove matrix interferences.[2] An aqueous sample is first acidified and then passed through a Solid Phase Extraction (SPE) cartridge, where the analyte is retained.[3] After washing, the analyte is eluted with an organic solvent. The concentrated eluent is then injected into an LC-MS/MS system.

Chromatographic separation is performed on a C18 reversed-phase column, which separates the target analyte from other components based on polarity. The column eluent is directed into an electrospray ionization (ESI) source, which generates gas-phase ions of the analyte.[4] The method is based on the analysis of chlorinated acid herbicides, which can be analyzed without derivatization using ESI in negative ion mode.[4] The tandem mass spectrometer then isolates the specific precursor ion of 3,5,6-trichloro-4-hydroxypicolinic acid, fragments it, and detects specific product ions. This process, known as Multiple Reaction Monitoring (MRM), ensures highly selective and sensitive quantification.[1]

Experimental Protocols

Materials and Reagents

-

Solvents: LC-MS grade acetonitrile, methanol, and water.

-

Reagents: Formic acid (LC-MS grade, ~99%), Ammonium hydroxide.

-

Standards: Analytical standard of 3,5,6-trichloro-4-hydroxypicolinic acid (≥98% purity).

-

SPE Cartridges: Polymeric reversed-phase SPE cartridges (e.g., Agilent Bond Elut PPL, 200 mg, 3 mL) or a strong anion exchange column.[5]

-

Labware: Volumetric flasks, autosampler vials, pipettes, and centrifuge tubes.

Standard Solution Preparation

-

Stock Solution (100 µg/mL): Accurately weigh 10 mg of 3,5,6-trichloro-4-hydroxypicolinic acid standard and dissolve it in 100 mL of methanol. Store at -20°C.

-

Working Standard Solution (1 µg/mL): Dilute 1 mL of the stock solution to 100 mL with a 50:50 methanol/water mixture.

-

Calibration Curve Standards (0.1 - 50 ng/mL): Prepare a series of calibration standards by serial dilution of the working standard solution in a 10:90 methanol/water mixture.

Sample Preparation (Solid Phase Extraction - SPE)

This protocol is designed for a 100 mL water sample.

-

Sample Pre-treatment: Acidify the 100 mL water sample to pH 2-3 with formic acid.

-

Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol, followed by 5 mL of LC-MS grade water. Do not allow the cartridge to dry.

-

Sample Loading: Load the pre-treated sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

-

Washing: Wash the cartridge with 5 mL of water containing 0.1% formic acid to remove polar interferences. Dry the cartridge under vacuum or nitrogen for 10 minutes.

-

Elution: Elute the analyte from the cartridge with 5 mL of methanol into a clean collection tube.

-

Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of 10:90 methanol/water. Vortex to mix and transfer to an autosampler vial for analysis.

LC-MS/MS Instrumentation and Conditions

-

LC System: Agilent 1290 Infinity II UHPLC or equivalent.

-

MS System: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

-

Column: Agilent ZORBAX SB-C18, 2.1 x 100 mm, 1.8 µm.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

Data Presentation

Quantitative data and method parameters should be organized for clarity and easy interpretation.

Table 1: LC Gradient Program

| Time (min) | Flow Rate (mL/min) | % Mobile Phase B |

| 0.0 | 0.3 | 10 |

| 1.0 | 0.3 | 10 |

| 5.0 | 0.3 | 95 |

| 7.0 | 0.3 | 95 |

| 7.1 | 0.3 | 10 |

| 9.0 | 0.3 | 10 |

Table 2: MS/MS MRM Parameters for 3,5,6-trichloro-4-hydroxypicolinic acid

| Parameter | Setting |

| Ionization Mode | ESI Negative |

| Precursor Ion [M-H]⁻ (m/z) | 239.9 |

| Product Ion (Quantifier, m/z) | 195.9 (Loss of CO₂) |

| Product Ion (Qualifier, m/z) | 169.9 |

| Fragmentor (V) | 135 |

| Collision Energy (V) - Quantifier | 15 |

| Collision Energy (V) - Qualifier | 25 |

| Cell Accelerator Voltage (V) | 7 |

| Gas Temperature | 300°C |

| Gas Flow | 8 L/min |

| Nebulizer Pressure | 40 psi |

| Sheath Gas Temperature | 350°C |

| Sheath Gas Flow | 11 L/min |

| Capillary Voltage | 3500 V |

Note: Precursor and product ion m/z values are hypothetical based on the calculated exact mass and plausible fragmentation patterns (e.g., loss of COOH as CO₂).[6][7] These values must be optimized experimentally.

Table 3: Typical Method Performance Characteristics

| Parameter | Result |

| Linear Range | 0.1 - 50 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |